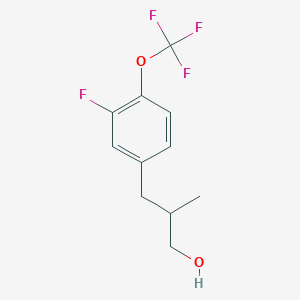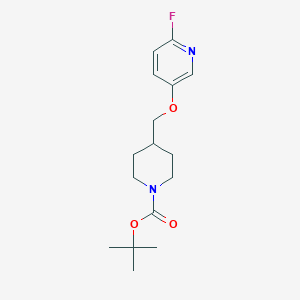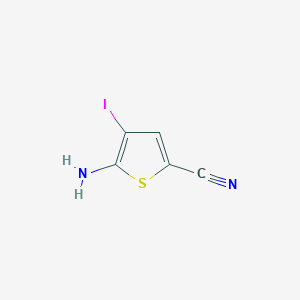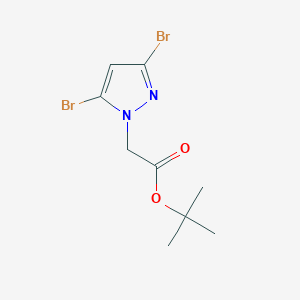![molecular formula C11H8N4 B8128625 5-吡啶-3-基-1H-吡唑并[3,4-c]吡啶](/img/structure/B8128625.png)
5-吡啶-3-基-1H-吡唑并[3,4-c]吡啶
描述
5-pyridin-3-yl-1H-pyrazolo[3,4-c]pyridine is a useful research compound. Its molecular formula is C11H8N4 and its molecular weight is 196.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-pyridin-3-yl-1H-pyrazolo[3,4-c]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-pyridin-3-yl-1H-pyrazolo[3,4-c]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
杂环衍生物合成中的中间体: Aly 等人 (2019) 报告称,吡唑并[3,4-b]吡啶的 5-碳酰肼和 5-碳酰叠氮化物作为合成各种杂环衍生物的有效中间体,注意到它们的反应中出现意外行为 (Aly 等人,2019).
多杂环体系的前体: Abdel‐Latif 等人 (2019) 发现 3-氨基-5-溴-4,6-二甲基-1H-吡唑并[3,4-b]吡啶可以用作合成新型多杂环环系的前体 (Abdel‐Latif 等人,2019).
生物医学应用: Donaire-Arias 等人 (2022) 强调了具有各种取代基的 1H-吡唑并[3,4-b]吡啶的多样化生物医学应用,为合成方法和药物递送提供了潜力 (Donaire-Arias 等人,2022).
抗癌剂: Chavva 等人 (2013) 合成了新型烷基酰胺官能化的三氟甲基取代吡唑并[3,4-b]吡啶衍生物,证明了对各种癌细胞系有希望的抗癌活性 (Chavva 等人,2013).
超声波促进合成: Nikpassand 等人 (2010) 开发了一种超声波促进的区域选择性合成方法,在乙醇中合成稠合多环 4-芳基-3-甲基-4,7-二氢-1H-吡唑并[3,4-b]吡啶,提供了一种快速、高效和高产率的方法 (Nikpassand 等人,2010).
抗病毒活性: Attaby 等人 (2006) 探索了 1-(1H-吡唑并[3,4-b]吡啶-5-基)乙酮及其相关衍生物的合成、反应和抗病毒活性,对各种病毒表现出有希望的结果 (Attaby 等人,2006).
微波辅助合成: Gálvez 等人 (2014) 利用微波辅助环缩合反应和碘,以 5-氨基吡唑和环酮为原料合成了 5-正烷基-环烷[d]-吡唑并[3,4-b]吡啶,提供了一种环保的方法 (Gálvez 等人,2014).
抗菌、抗真菌和抗肿瘤活性: El-Borai 等人 (2012) 在多组分反应中通过微波辐射合成了吡唑并[3,4-b]吡啶,揭示了其高抗菌、抗真菌和抗肿瘤活性 (El-Borai 等人,2012).
属性
IUPAC Name |
5-pyridin-3-yl-1H-pyrazolo[3,4-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4/c1-2-8(5-12-3-1)10-4-9-6-14-15-11(9)7-13-10/h1-7H,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WURAEMNOPASLHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=C3C(=C2)C=NN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[2-(2-Aminoethoxy)ethoxy]isoindole-1,3-dione;2,2,2-trifluoroacetic acid](/img/structure/B8128567.png)



![2-[4-(2-Fluoro-4-formylphenyl)-pyrazol-1-yl]-N,N-dimethyl-acetamide](/img/structure/B8128590.png)
![2-[(4-Boc-1-piperazinyl)sulfonyl]-5-chloropyrazine](/img/structure/B8128606.png)
![(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B8128614.png)
![cyclo[N(Me)Ala-bAla-D-OLeu-D-Pro-Ile-DL-N(Me)Val]](/img/structure/B8128621.png)

![N-[(dimethylamino)sulfonyl]-4-fluorobenzamide](/img/structure/B8128646.png)

